Thieno[3,2-b]thiophene-2,5-dicarbaldehyde CAS 37882-75-0 properties
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde CAS 37882-75-0 properties
CAS Number: 37882-75-0
A comprehensive overview of the physicochemical properties, synthesis, and applications of a key building block in organic electronics and materials science.
This technical guide provides an in-depth analysis of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde, a pivotal organic compound for researchers, scientists, and professionals in drug development and materials science. This document outlines its core properties, detailed experimental protocols for its synthesis, and its current and potential applications.
Core Physicochemical Properties
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a solid, typically appearing as an orange to brown crystalline powder.[1] Its fused bicyclic aromatic structure, featuring two thiophene rings, imparts significant thermal stability and desirable electronic properties. The presence of two aldehyde functional groups makes it a versatile precursor for the synthesis of more complex conjugated molecules.
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₄O₂S₂ | [1][2] |
| Molecular Weight | 196.25 g/mol | [2][3] |
| Melting Point | 274-277 °C | [2] |
| Boiling Point | 388.1 °C at 760 mmHg | [4] |
| Density | 1.559 g/cm³ | [4] |
| Appearance | Orange to brown crystalline powder | [1] |
| Purity | Typically ≥ 93% (GC) | [1][5] |
| Storage Temperature | 2-8°C | [2] |
| InChI | 1S/C8H4O2S2/c9-3-5-1-7-8(11-5)2-6(4-10)12-7/h1-4H | [2] |
| SMILES | O=Cc1cc2sc(C=O)cc2s1 | [2] |
Synthesis and Experimental Protocols
The primary method for the synthesis of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is the Vilsmeier-Haack formylation of the thieno[3,2-b]thiophene core. This electrophilic aromatic substitution reaction introduces formyl groups onto the electron-rich thiophene rings.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on the established methodology for the formylation of thieno[3,2-b]thiophenes.
Materials:
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Thieno[3,2-b]thiophene
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium carbonate (Na₂CO₃) solution
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Water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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A solution of phosphorus oxychloride in DMF is prepared by adding POCl₃ dropwise to DMF at 0°C with stirring. This mixture is then cooled to 0°C.
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Thieno[3,2-b]thiophene is dissolved in DMF and cooled to 0°C.
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The cooled Vilsmeier reagent (POCl₃ in DMF) is added dropwise to the solution of thieno[3,2-b]thiophene with continuous stirring.
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The reaction mixture is allowed to warm to room temperature and then heated to 60°C for several hours.
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After the reaction is complete, the mixture is poured into ice-cold water.
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The pH of the solution is adjusted to 8-9 by the addition of a saturated aqueous solution of sodium carbonate to neutralize the acid.
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The product is extracted with dichloromethane.
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The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Thieno[3,2-b]thiophene-2,5-dicarbaldehyde.
Applications in Research and Development
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a valuable building block in the field of materials science, particularly for the development of organic electronic materials. Its bifunctional nature allows for the synthesis of conjugated polymers and small molecules with tailored optoelectronic properties.
Organic Electronics
The thieno[3,2-b]thiophene core is known for its excellent charge transport properties, making it an ideal component for organic semiconductors.[1] The dicarbaldehyde derivative serves as a monomer for the synthesis of donor-acceptor (D-A) type conjugated polymers. In these polymers, the electron-rich thieno[3,2-b]thiophene unit typically acts as the electron donor. These materials are being investigated for applications in:
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Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the thienothiophene core promotes intermolecular π-π stacking, which is crucial for efficient charge transport.
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Organic Photovoltaics (OPVs): As a component of the active layer in solar cells, polymers derived from this compound can contribute to efficient light absorption and charge separation.
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Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of materials synthesized from this precursor are beneficial for developing efficient light-emitting layers.
Dye-Sensitized Solar Cells (DSSCs)
Research has demonstrated the use of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells. These organic dyes offer an environmentally friendly and cost-effective alternative to traditional ruthenium-based dyes.
Covalent Organic Frameworks (COFs)
The aldehyde functionalities of this molecule make it a suitable linker for the construction of 2D Covalent Organic Frameworks. These porous crystalline polymers have potential applications in gas storage, catalysis, and sensing.
While the thienothiophene scaffold is found in some biologically active molecules, specific studies on the direct application of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde in drug development or its interaction with signaling pathways are not extensively reported in the current literature. The primary focus of research remains on its material science applications.
Safety and Handling
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is classified as an irritant. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde 93.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde | C8H4O2S2 | CID 361865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]
